molecular formula C20H31BrN4O2 B296007 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole

5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole

カタログ番号: B296007
分子量: 439.4 g/mol
InChIキー: WRINDNIDOXTAFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairments associated with Alzheimer's disease and other neurological disorders.

作用機序

5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole is a selective antagonist of the GABAA receptor α5 subtype, which is primarily expressed in the hippocampus and is involved in learning and memory. By blocking the activity of the α5 subtype, this compound enhances the activity of the α1 and α3 subtypes, which are involved in memory consolidation and retrieval.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. This compound has also been shown to increase the activity of the α1 and α3 subtypes of the GABAA receptor, which are involved in memory consolidation and retrieval.

実験室実験の利点と制限

One advantage of 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole is that it has been shown to be safe and well-tolerated in human clinical trials. However, one limitation of this compound is that it is a relatively new compound that has not yet been extensively studied in humans.

将来の方向性

There are several potential future directions for 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole research. One direction could be to further investigate the efficacy of this compound in animal models of Alzheimer's disease and other neurological disorders. Another direction could be to conduct additional human clinical trials to further evaluate the safety and efficacy of this compound in humans. Additionally, researchers could investigate the potential use of this compound in combination with other therapies for Alzheimer's disease and other neurological disorders.

合成法

The synthesis of 5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole involves the reaction of 4-bromo-2,5-bis(hexyloxy)benzaldehyde with 5-aminotetrazole in the presence of a palladium catalyst. The resulting compound is then purified through column chromatography to obtain this compound in high purity.

科学的研究の応用

5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole has been extensively studied in preclinical models of Alzheimer's disease and other neurological disorders. In these studies, this compound has been shown to improve cognitive function and memory in animal models. This compound has also been tested in human clinical trials, where it has been shown to be safe and well-tolerated.

特性

分子式

C20H31BrN4O2

分子量

439.4 g/mol

IUPAC名

5-[(4-bromo-2,5-dihexoxyphenyl)methyl]-2H-tetrazole

InChI

InChI=1S/C20H31BrN4O2/c1-3-5-7-9-11-26-18-15-17(21)19(27-12-10-8-6-4-2)13-16(18)14-20-22-24-25-23-20/h13,15H,3-12,14H2,1-2H3,(H,22,23,24,25)

InChIキー

WRINDNIDOXTAFA-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC(=C(C=C1CC2=NNN=N2)OCCCCCC)Br

正規SMILES

CCCCCCOC1=CC(=C(C=C1CC2=NNN=N2)OCCCCCC)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。